molecular formula C27H33BrN2O3S B11060885 2-(dimethylamino)ethyl 6-bromo-1-cyclohexyl-5-methoxy-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate

2-(dimethylamino)ethyl 6-bromo-1-cyclohexyl-5-methoxy-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate

Cat. No.: B11060885
M. Wt: 545.5 g/mol
InChI Key: HMBURUGTWCTVTG-UHFFFAOYSA-N
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Description

2-(dimethylamino)ethyl 6-bromo-1-cyclohexyl-5-methoxy-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate is a complex organic compound with a unique structure that includes a bromine atom, a cyclohexyl group, a methoxy group, and a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)ethyl 6-bromo-1-cyclohexyl-5-methoxy-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate typically involves multiple steps, including the formation of the indole core, bromination, and the introduction of various substituents. Common synthetic routes may involve:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving the cyclization of appropriate precursors.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)ethyl 6-bromo-1-cyclohexyl-5-methoxy-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(dimethylamino)ethyl 6-bromo-1-cyclohexyl-5-methoxy-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(dimethylamino)ethyl 6-bromo-1-cyclohexyl-5-methoxy-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(dimethylamino)ethyl 6-chloro-1-cyclohexyl-5-methoxy-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate
  • 2-(dimethylamino)ethyl 6-fluoro-1-cyclohexyl-5-methoxy-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate

Uniqueness

The presence of the bromine atom in 2-(dimethylamino)ethyl 6-bromo-1-cyclohexyl-5-methoxy-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate imparts unique reactivity and properties compared to its chloro and fluoro analogs

Properties

Molecular Formula

C27H33BrN2O3S

Molecular Weight

545.5 g/mol

IUPAC Name

2-(dimethylamino)ethyl 6-bromo-1-cyclohexyl-5-methoxy-2-(phenylsulfanylmethyl)indole-3-carboxylate

InChI

InChI=1S/C27H33BrN2O3S/c1-29(2)14-15-33-27(31)26-21-16-25(32-3)22(28)17-23(21)30(19-10-6-4-7-11-19)24(26)18-34-20-12-8-5-9-13-20/h5,8-9,12-13,16-17,19H,4,6-7,10-11,14-15,18H2,1-3H3

InChI Key

HMBURUGTWCTVTG-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)C3CCCCC3)CSC4=CC=CC=C4

Origin of Product

United States

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